CCF0058981
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Overview
Description
CCF981 is a synthetic organic compound known for its potent noncovalent inhibition of the 3CL proteinase (Mpro) of SARS-CoV-2. It was designed on the scaffold of ML300 using structure-based optimization. This compound also inhibits the 3CL proteinase of SARS-CoV, making it a significant candidate for antiviral research .
Preparation Methods
CCF981 is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the 3-chlorophenyl analogue:
Noncovalent inhibition optimization: The compound is further optimized to enhance its noncovalent inhibition properties against the 3CL proteinase.
Chemical Reactions Analysis
CCF981 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, potentially altering its chemical structure and properties.
Reduction: The removal of oxygen or the addition of hydrogen can change the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CCF981 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying noncovalent inhibition mechanisms.
Biology: CCF981 is employed in research on viral proteases, particularly those of coronaviruses.
Medicine: The compound is investigated for its potential as an antiviral drug, especially in the context of COVID-19.
Industry: CCF981 is utilized in the development of antiviral agents and in the study of protease inhibitors
Mechanism of Action
CCF981 exerts its effects by inhibiting the 3CL proteinase (Mpro) of SARS-CoV-2. This enzyme is crucial for the viral replication process, as it cleaves the polyproteins encoded by the viral RNA into functional proteins. By inhibiting this enzyme, CCF981 effectively halts the replication of the virus. The molecular targets and pathways involved include the active site of the 3CL proteinase, where CCF981 binds noncovalently .
Comparison with Similar Compounds
CCF981 is unique in its noncovalent inhibition mechanism compared to other similar compounds. Some similar compounds include:
Remdesivir: An antiviral drug that also targets viral replication but through a different mechanism.
Paxlovid: A combination of nirmatrelvir and ritonavir, which inhibits the 3CL proteinase but involves covalent binding.
GC-376: Another 3CL proteinase inhibitor with a different chemical structure and binding mechanism
CCF981 stands out due to its noncovalent binding, which may offer advantages in terms of metabolic stability and reduced side effects .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTRFDLUODRJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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